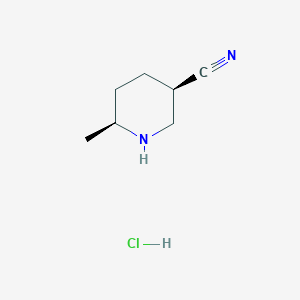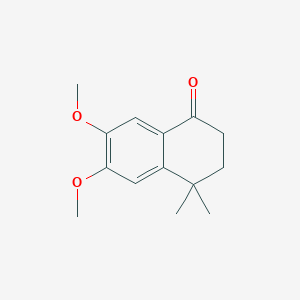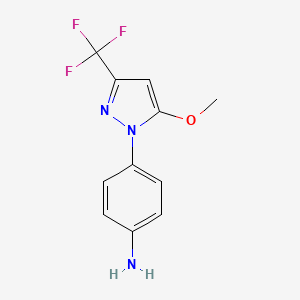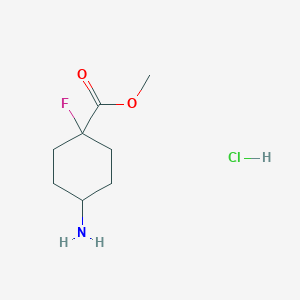
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2 and a molecular weight of 211.66 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride typically involves the reaction of 4-amino-1-fluorocyclohexane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-amino-1-fluorocyclohexanecarboxylic acid .
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-amino-4-fluoro-cyclohexanecarboxylate: Similar in structure but with the amino and fluoro groups in different positions.
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings where precise molecular interactions are studied .
Propiedades
Fórmula molecular |
C8H15ClFNO2 |
|---|---|
Peso molecular |
211.66 g/mol |
Nombre IUPAC |
methyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h6H,2-5,10H2,1H3;1H |
Clave InChI |
YMWDRSCMXCHLME-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(CC1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
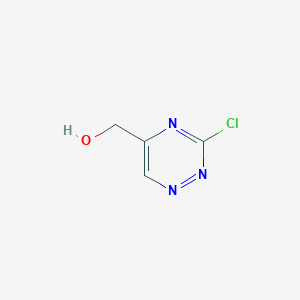
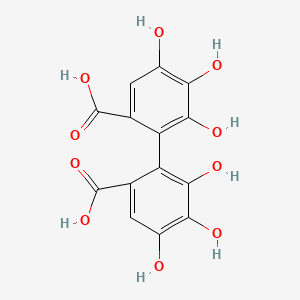
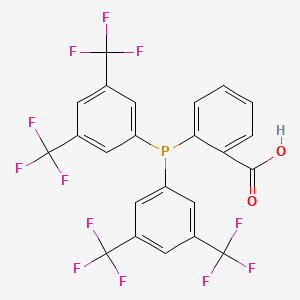
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

